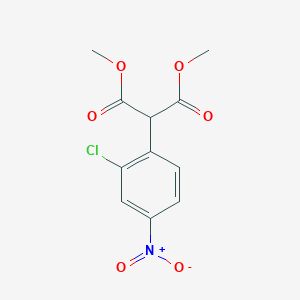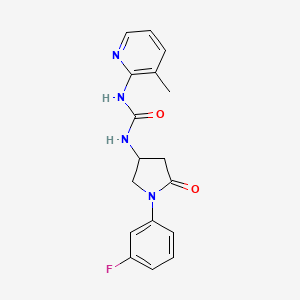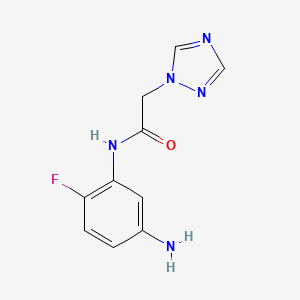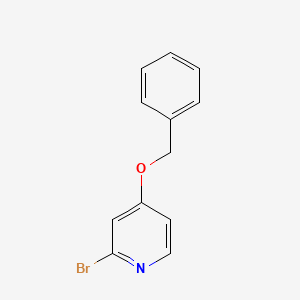
二甲酸二甲酯2-(2-氯-4-硝基苯基)
描述
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate (DCNM) is a versatile chemical compound that has been used in a range of scientific research applications. It is a white, crystalline solid with a melting point of 122-124°C and a molecular weight of 265.6 g/mol. DCNM is a derivative of malonic acid, and is commonly used in organic synthesis. It is also known as 1,3-dichloro-2-nitrobenzene-4-carbonate, and has the CAS number 537-21-7.
科学研究应用
Chemical Synthesis
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is used as an intermediate in the chemical synthesis of various pesticides, dyes, and pharmaceuticals . It’s a versatile compound that can be used to create a wide range of products.
Environmental Biotechnology
This compound is a common chlorinated nitrophenol pollutant. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . This degradation process is significant for environmental biotechnology as it helps in the bioremediation of polluted environments.
Biochemical Characterization
The compound has been used in the molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation . The study of its degradation pathway can provide insights into the metabolic processes of bacteria and other microorganisms.
Microbial Degradation
The compound is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring . Studying its resistance can help in understanding the limitations of microbial degradation and in developing more efficient degradation strategies.
Pesticide Production
As mentioned earlier, Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is used as an intermediate in the synthesis of various pesticides . Its properties make it a valuable compound in the production of effective pesticides.
Pharmaceutical Applications
The compound is also used in the synthesis of various pharmaceuticals . Its unique properties can contribute to the development of new drugs and therapies.
属性
IUPAC Name |
dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWJFVXCSQZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)

![3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2741807.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)

![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)

![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2741821.png)



